molecular formula C17H23ClN2O4S B2830221 Cyclohexyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate CAS No. 1147538-33-7

Cyclohexyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate

Cat. No.: B2830221
CAS No.: 1147538-33-7
M. Wt: 386.89
InChI Key: CUZWLTWKRURGII-UHFFFAOYSA-N
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Description

Cyclohexyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl group, a chloropyridinyl sulfonyl moiety, and a piperidine carboxylate group, making it a molecule of interest for its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Chloropyridinyl Sulfonyl Group: This step involves the sulfonylation of the piperidine ring with 2-chloropyridine-3-sulfonyl chloride under basic conditions.

    Attachment of the Cyclohexyl Group: The final step involves esterification with cyclohexanol in the presence of a suitable catalyst like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridinyl moiety, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Azides, thiols.

Scientific Research Applications

Cyclohexyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.

    Medicine: Explored for its therapeutic potential, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which Cyclohexyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperidine and cyclohexyl groups may enhance binding affinity and specificity. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

    Cyclohexyl 1-[(2-bromopyridin-3-yl)sulfonyl]piperidine-4-carboxylate: Bromine substituent instead of chlorine.

    Cyclohexyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-methanol: Methanol group instead of carboxylate.

Uniqueness

Cyclohexyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloropyridinyl sulfonyl group is particularly significant for its potential interactions in biological systems.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

cyclohexyl 1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O4S/c18-16-15(7-4-10-19-16)25(22,23)20-11-8-13(9-12-20)17(21)24-14-5-2-1-3-6-14/h4,7,10,13-14H,1-3,5-6,8-9,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZWLTWKRURGII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)C2CCN(CC2)S(=O)(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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